N-(4-isopropylbenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide
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Overview
Description
N-(4-isopropylbenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is known for its diverse biological activities, and a sulfonamide group, which is commonly found in antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylbenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions. The sulfonamide group is then introduced through a reaction with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylbenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-(4-isopropylbenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antibacterial agent.
Mechanism of Action
The mechanism of action of N-(4-isopropylbenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
N-(4-isopropylbenzyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide: shares similarities with other sulfonamide-containing compounds, such as:
Uniqueness
What sets This compound apart is its unique combination of a pyrazole ring and a sulfonamide group, which may confer distinct biological activities and chemical properties compared to other sulfonamides.
Properties
Molecular Formula |
C22H26N4O3S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
5-methyl-3-[(4-methylphenyl)sulfamoyl]-N-[(4-propan-2-ylphenyl)methyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C22H26N4O3S/c1-14(2)18-9-7-17(8-10-18)13-23-21(27)20-16(4)24-25-22(20)30(28,29)26-19-11-5-15(3)6-12-19/h5-12,14,26H,13H2,1-4H3,(H,23,27)(H,24,25) |
InChI Key |
DBIVCEBPCFQHSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCC3=CC=C(C=C3)C(C)C)C |
Origin of Product |
United States |
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